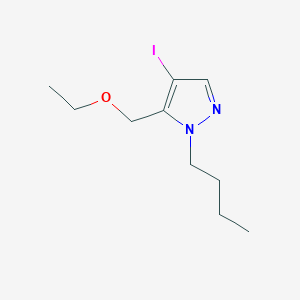

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole” is a chemical compound with the CAS number 1855945-55-9. It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one nitrogen atom .

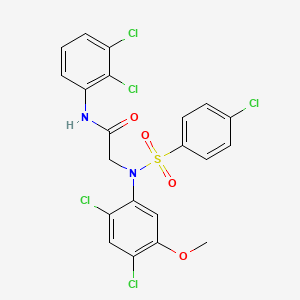

Molecular Structure Analysis

The molecular structure of “1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole” would consist of a pyrazole ring substituted with a butyl group at the 1-position, an ethoxymethyl group at the 5-position, and an iodine atom at the 4-position .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole and its derivatives are prominently featured in the field of chemical synthesis. These compounds serve as precursors or intermediates in the synthesis of various pyrazole derivatives. The research by Guillou and Janin (2010) emphasizes the synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its iodinated isomers, which are vital for accessing a variety of original pyrazole series. The study showcases the selectivity of N-arylation and the application of the Suzuki-Miyaura and Negishi reactions in the synthesis of these pyrazole derivatives (Guillou & Janin, 2010).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, these pyrazole derivatives are investigated for their biological activities. For instance, a study conducted by Plem et al. (2015) presents the synthesis of a series of pyrazoles, emphasizing their high selectivity and potential academic and industrial applications, particularly in crop protection. The study highlights the importance of these compounds as key intermediates in various chemical reactions (Plem, Müller, & Murguía, 2015). Additionally, the synthesis and crystal structure of compounds like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate have been explored, showcasing their fungicidal and plant growth regulation activities (Minga, 2005).

Material Science and Catalysis

In material science and catalysis, these compounds are crucial for developing new materials and catalysts. For example, the synthesis of new alkoxymethyl-substituted 4-amino-1H-pyrazoles and their acylation has been reported, providing insights into the modification of these compounds to alter their physical and chemical properties (Lyubyashkin, Efimov, Suboch, & Tovbis, 2016).

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-butyl-5-(ethoxymethyl)-4-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17IN2O/c1-3-5-6-13-10(8-14-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJYVSKXRAYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)I)COCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)